molecular formula C₂₄H₄₁D₅O₂ B1162335 Erucic Acid Ethyl-d5 Ester

Erucic Acid Ethyl-d5 Ester

Cat. No.: B1162335
M. Wt: 371.65
Attention: For research use only. Not for human or veterinary use.
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Description

Erucic Acid Ethyl-d5 Ester is a deuterated fatty acid ethyl ester serving as a critical internal standard in analytical chemistry and biomedical research. This compound is a stable, isotopically labeled analog of erucic acid ethyl ester, featuring five deuterium atoms on the ethyl moiety. Deuterated internal standards, such as this one, are essential for achieving high accuracy and precision in quantitative mass spectrometry because they closely mimic the chemical behavior of the target analyte while providing a distinct mass signature. Erucic acid is a monounsaturated omega-9 fatty acid (22:1 n-9) . Its ethyl ester form and related fatty acid ethyl esters (FAEEs) are of significant research interest. This compound is primarily used as an internal standard for the quantification of non-labeled fatty acid ethyl esters in biological samples like hair and meconium, which are important biomarkers for monitoring prenatal ethanol exposure . The use of deuterated internal standards, including d5-labeled ethyl esters, is a well-established practice in such analyses to correct for variations during sample preparation and instrument analysis . Furthermore, research into erucic acid itself has revealed potential pharmacological properties, including its use as a component in Lorenzo's Oil for adrenoleukodystrophy (ALD), where it acts as a potent inhibitor of very long-chain fatty acid (VLCFA) synthesis . As a high-purity analytical standard, this product is intended for research applications only, including drug development, metabolic studies, and analytical method development. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₄H₄₁D₅O₂

Molecular Weight

371.65

Synonyms

(13Z)-13-Docosenoic Acid Ethyl-d5 Ester;  (Z)-13-Docosenoic Acid Ethyl-d5 Ester;  (Z)-13-Docosenoic acid ethyl-d5 ester;  Ethyl (Z)-13-docosenoate;  Ethyl-d5 erucate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Non-Deuterated Ethyl Esters
  • Erucic Acid Ethyl Ester (Non-deuterated): Molecular Formula: C₂₄H₄₆O₂ Molecular Weight: 366.62 g/mol Applications: Used in lipid metabolism studies and as a precursor for epoxidized plasticizers .
  • Octadecanoic Acid Ethyl Ester (Ethyl Stearate): Molecular Formula: C₂₀H₄₀O₂ Molecular Weight: 312.53 g/mol Applications: Found in metabolomic profiles of plant extracts; used as a reference in lipidomics .
Deuterated Ethyl Esters
  • Docosahexaenoic Acid-d5 Ethyl Ester (DHA-d5 Ethyl Ester): Molecular Formula: C₂₄H₃₁D₅O₂ Molecular Weight: 361.57 g/mol Applications: Internal standard for omega-3 fatty acid analysis in nutritional studies . Key Difference: Polyunsaturated structure (six double bonds) vs. monounsaturated erucic acid; used in marine oil analysis rather than plant-based matrices.
  • 2-Hexadecyl-octadecanoic Acid Ethyl-d5 Ester: Molecular Formula: C₃₆H₆₇D₅O₂ Molecular Weight: 541.99 g/mol Applications: Biochemical research on branched-chain fatty acids . Key Difference: Branched saturated structure, unlike the linear, unsaturated erucic acid derivative.
Methyl Esters and Derivatives
  • Erucic Acid Methyl Ester:

    • Molecular Formula: C₂₃H₄₄O₂
    • Molecular Weight: 352.60 g/mol
    • Applications: Common derivatization product for GC analysis; subject to cis-trans isomerization during processing .
    • Key Difference: Methyl group instead of ethyl; lower molecular weight and differing chromatographic retention.
  • Epoxidized Erucic Acid Methyl Ester: Synthesis: Produced via epoxidation of erucic acid methyl ester using hydrogen peroxide and acetic acid . Applications: Bio-based plasticizer with enhanced thermal stability . Key Difference: Functionalized with epoxy groups, altering reactivity and application scope compared to non-modified esters.

Analytical Performance

Table 1: Comparative Analytical Parameters
Compound Retention Time (GC-MS) Detection Limit (ppm) Key Challenge Reference
Erucic Acid Ethyl-d5 Ester 22.33 min 0.05 Distinguishing from cetoleic acid
Erucic Acid Methyl Ester 21.49 min 0.10 Cis-trans isomerization artifacts
DHA-d5 Ethyl Ester 23.29 min 0.02 Oxidation during storage
Table 2: Structural and Functional Comparison
Parameter This compound Erucic Acid Methyl Ester DHA-d5 Ethyl Ester
Deuterium Labeling Yes (5 D atoms) No Yes (5 D atoms)
Double Bonds 1 (cis) 1 (cis) 6 (all cis)
Primary Application Analytical internal standard Plasticizer synthesis Nutritional studies
Stability in GC-MS High (no isomerization) Moderate (risk of trans) Low (oxidation)

Key Research Findings

Isomer Differentiation: this compound avoids co-elution with brassidic acid (trans-isomer) and cetoleic acid (ω-11 isomer) in GC-MS, a critical advantage over non-deuterated esters .

Synthetic Challenges: Deuterated esters require specialized synthesis using deuterated ethanol, which increases cost but ensures isotopic purity .

Biological Relevance: Unlike natural esters (e.g., erucic acid in Sorghum bicolor ), deuterated versions are metabolically inert, making them ideal for tracer studies .

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing Erucic Acid Ethyl-d5 Ester, and how do reaction parameters influence yield?

  • Methodology: Homogeneous acid catalysts (e.g., sulfuric acid) are preferred for esterification due to higher efficiency in deuterium labeling. Reaction temperature should be maintained below 70°C to prevent hydrogen peroxide decomposition (common in epoxidation steps) and minimize by-products. Real-time monitoring via FT-IR or GC-MS is critical to track esterification progress . Purification via column chromatography with deuterated solvent systems ensures isotopic integrity.

Q. Which analytical techniques are most reliable for characterizing isotopic purity and structural integrity of this compound?

  • Methodology: Use GC-MS or LC-HRMS with deuterium-specific fragmentation patterns to confirm isotopic labeling (e.g., m/z shifts of +5 for d5-labeled esters). Nuclear magnetic resonance (NMR) spectroscopy, particularly 2^2H-NMR, validates deuterium placement. Cross-reference with certified deuterated standards (e.g., methyl-d3 esters in ) to ensure accuracy .

Q. How is this compound utilized as an internal standard in lipidomics studies?

  • Methodology: Incorporate the deuterated ester as a stable isotope-labeled internal standard in lipid extraction protocols. It corrects for matrix effects and ionization efficiency variations in mass spectrometry. Calibration curves spanning physiological concentrations (e.g., 0.1–100 µM) enhance quantification accuracy in complex biological samples .

Advanced Research Questions

Q. How can researchers design isotope-tracing experiments to investigate erucic acid metabolism in neurological models using Ethyl-d5 Ester?

  • Methodology: Administer the deuterated ester to in vitro neuronal cultures or animal models (e.g., demyelination models). Track deuterium incorporation into nervonic acid (24:1n-9) via LC-MS/MS, focusing on sphingolipid fractions. Normalize data to non-deuterated controls to quantify elongation efficiency. Address isotopic dilution effects by measuring baseline deuterium in untreated samples .

Q. What statistical approaches resolve contradictions in observed negative correlations between erucic acid and phytosterol content in Brassica napus?

  • Methodology: Apply conditional QTL mapping to account for pleiotropic effects of erucic acid genes. Use path coefficient analysis to disentangle direct genetic effects (e.g., BnaA.FAE1 alleles) from indirect metabolic interactions. Validate findings in DH populations not segregating for erucic acid to isolate QTL specific to phytosterols .

Q. How do isotopic labeling artifacts (e.g., deuterium kinetic isotope effects) impact metabolic flux analysis in erucic acid studies?

  • Methodology: Compare kinetic parameters (e.g., VmaxV_{max}, KmK_m) of deuterated vs. non-deuterated esters in enzyme assays (e.g., fatty acid elongases). Use computational modeling (e.g., metabolic control analysis) to adjust flux rates for isotope-induced rate retardation. Validate with 13^{13}C-labeled analogs to distinguish isotope-specific biases .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (catalyst type, temperature, solvent) and purification steps in detail, adhering to guidelines for deuterated compound synthesis ().
  • Data Interpretation : Use multivariate analysis to distinguish genetic vs. environmental variance in QTL studies. Reference public databases (e.g., KEGG pathways) to contextualize erucic acid metabolism .
  • Ethical Reporting : Disclose isotopic purity levels (e.g., ≥98% d5) and batch variability in supplementary materials to ensure transparency .

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